{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
The compound “{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine” is a synthetic organic molecule that features two pyrazole rings substituted with fluoroethyl and methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine” can be approached through several synthetic routes. One common method involves the alkylation of pyrazole derivatives with appropriate alkyl halides.
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Step 1: Synthesis of 1-(2-fluoroethyl)-1H-pyrazole
Reagents: 2-fluoroethyl bromide, pyrazole, base (e.g., potassium carbonate)
Conditions: Reflux in an aprotic solvent (e.g., acetonitrile)
Reaction: [ \text{Pyrazole} + \text{2-fluoroethyl bromide} \rightarrow \text{1-(2-fluoroethyl)-1H-pyrazole} ]
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Step 2: Synthesis of 1-(2-methylpropyl)-1H-pyrazole
Reagents: 2-methylpropyl bromide, pyrazole, base (e.g., sodium hydride)
Conditions: Reflux in an aprotic solvent (e.g., dimethylformamide)
Reaction: [ \text{Pyrazole} + \text{2-methylpropyl bromide} \rightarrow \text{1-(2-methylpropyl)-1H-pyrazole} ]
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Step 3: Coupling of Pyrazole Derivatives
Reagents: 1-(2-fluoroethyl)-1H-pyrazole, 1-(2-methylpropyl)-1H-pyrazole, formaldehyde, amine catalyst
Conditions: Mild heating in an organic solvent (e.g., ethanol)
Reaction: [ \text{1-(2-fluoroethyl)-1H-pyrazole} + \text{1-(2-methylpropyl)-1H-pyrazole} + \text{formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine” can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The pyrazole rings can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The fluoroethyl and methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Imines, amides
Reduction: Dihydropyrazoles
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine
Drug Development: The compound can be explored for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe to study biological processes at the molecular level.
Industry
Agriculture: The compound can be investigated for its potential as a pesticide or herbicide.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine” would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-1H-pyrazole
- 1-(2-methylpropyl)-1H-pyrazole
- 1-(2-chloroethyl)-1H-pyrazole
- 1-(2-ethyl)-1H-pyrazole
Uniqueness
The uniqueness of “{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine” lies in its dual substitution pattern, which can impart distinct chemical and biological properties. The presence of both fluoroethyl and methylpropyl groups can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22FN5 |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-12(2)10-20-11-13(8-17-20)7-16-9-14-3-5-19(18-14)6-4-15/h3,5,8,11-12,16H,4,6-7,9-10H2,1-2H3 |
InChI Key |
AWYDAIPQCNBETK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
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